

# Commercial Sources and Availability of High-Purity Dinoprost-d9: A Technical Guide

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## Compound of Interest

Compound Name: *Dinoprost-d9*

Cat. No.: *B10766881*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, availability, and technical data for high-purity **Dinoprost-d9**. **Dinoprost-d9**, a deuterated analog of Dinoprost (Prostaglandin F2 $\alpha$ ), serves as an essential internal standard for the accurate quantification of Dinoprost in various biological matrices using mass spectrometry-based methods. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing this critical reagent and implementing it in their analytical workflows.

## Commercial Availability and Supplier Information

High-purity **Dinoprost-d9** is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes the key quantitative data from prominent vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

Supplier	Catalog Number	Purity Specification	Available Quantities	Price (USD)
Cayman Chemical	10008643	≥99% deuterated forms (d1-d9)	25 µg, 50 µg, 100 µg	~\$290 (for 50 µg of a similar deuterated prostaglandin)[1]
MedchemExpress	HY-113573S	Not explicitly stated	Inquire for details	Inquire for details
Santa Cruz Biotechnology	sc-219512	≥99%	Inquire for details	Inquire for details
Toronto Research Chemicals (TRC)	D496502	Not explicitly stated	Inquire for details	Inquire for details

Note: Pricing information for **Dinoprost-d9** was not directly available from all suppliers at the time of this guide's compilation. The price listed for Cayman Chemical is for a comparable deuterated prostaglandin and should be used as an estimate. Researchers are advised to contact the suppliers directly for current pricing and availability.

## Technical Specifications

**Dinoprost-d9** is the deuterium-labeled form of Dinoprost.[2][3] It is primarily used as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of endogenous or administered Dinoprost.[2][4] The deuteration provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.

Chemical Formula:  $C_{20}H_{25}D_9O_5$  Molecular Weight: 363.5 g/mol

## Experimental Protocols

### Synthesis and Purification of Dinoprost-d9

The synthesis of **Dinoprost-d9** is a multi-step process that typically involves the introduction of deuterium atoms at a late stage of the synthesis of the prostaglandin backbone. A general approach involves the use of deuterated reagents to introduce the deuterium labels.

A common precursor for prostaglandin synthesis is the Corey lactone. The synthesis of Dinoprost and its analogs can be achieved through a Horner-Wadsworth-Emmons reaction to introduce the omega side chain, followed by reduction and subsequent introduction of the alpha side chain. For the synthesis of **Dinoprost-d9**, a deuterated phosphonate reagent would be utilized to construct the deuterated omega side chain.

**Purification:** High-performance liquid chromatography (HPLC) is the primary method for the purification of prostaglandins and their analogs. A preparative reversed-phase HPLC column (e.g., C18) with a suitable mobile phase gradient (e.g., acetonitrile/water with a small amount of formic or acetic acid) is typically employed to achieve high purity. The fractions containing the purified **Dinoprost-d9** are collected, and the solvent is removed under vacuum.

## Quality Control of Dinoprost-d9

The quality and purity of **Dinoprost-d9** are critical for its use as an internal standard. The following quality control measures are essential:

- **Identity Confirmation:** The identity of the synthesized **Dinoprost-d9** is confirmed using mass spectrometry (MS) to verify the correct molecular weight and isotopic distribution. Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the structure and the positions of the deuterium labels.
- **Chemical Purity:** The chemical purity is determined by HPLC with UV or MS detection. The purity should typically be  $\geq 98\%$ .
- **Isotopic Purity:** The isotopic purity is determined by mass spectrometry. This is a critical parameter and should be high (typically  $\geq 98\%$  or as specified by the supplier) to minimize any contribution of the unlabeled analyte to the internal standard signal.

## Protocol for the Use of Dinoprost-d9 as an Internal Standard in LC-MS/MS Analysis

This protocol provides a general workflow for the quantification of Dinoprost in a biological matrix (e.g., plasma, urine) using **Dinoprost-d9** as an internal standard.

## 1. Sample Preparation (Solid-Phase Extraction - SPE)

- Spiking: To a known volume of the biological sample (e.g., 1 mL of plasma), add a known amount of **Dinoprost-d9** solution (internal standard).
- Acidification: Acidify the sample to approximately pH 3 with a suitable acid (e.g., formic acid).
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
- Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interfering substances.
- Elution: Elute the Dinoprost and **Dinoprost-d9** from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

## 2. LC-MS/MS Analysis

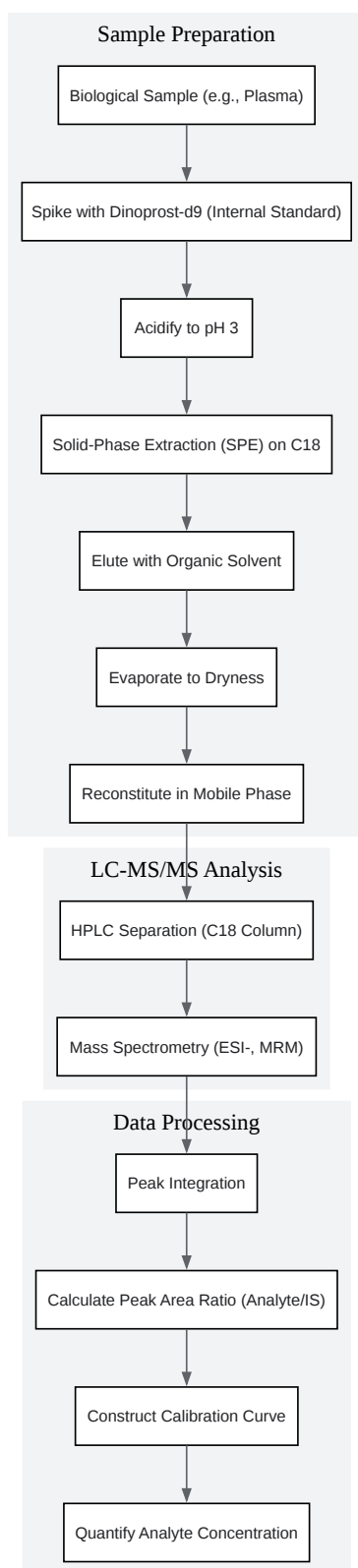
- Chromatographic Separation:
  - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m).
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to achieve separation of Dinoprost from matrix components.
  - Flow Rate: 0.3-0.5 mL/min.

- Injection Volume: 5-10  $\mu\text{L}$ .
- Mass Spectrometric Detection:
  - Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
  - Analysis Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions:
    - Dinoprost: Monitor the transition from the precursor ion (e.g.,  $m/z$  353.2) to a specific product ion.
    - **Dinoprost-d9**: Monitor the transition from the precursor ion (e.g.,  $m/z$  362.2) to the same or a corresponding product ion as the unlabeled analyte.

### 3. Data Analysis

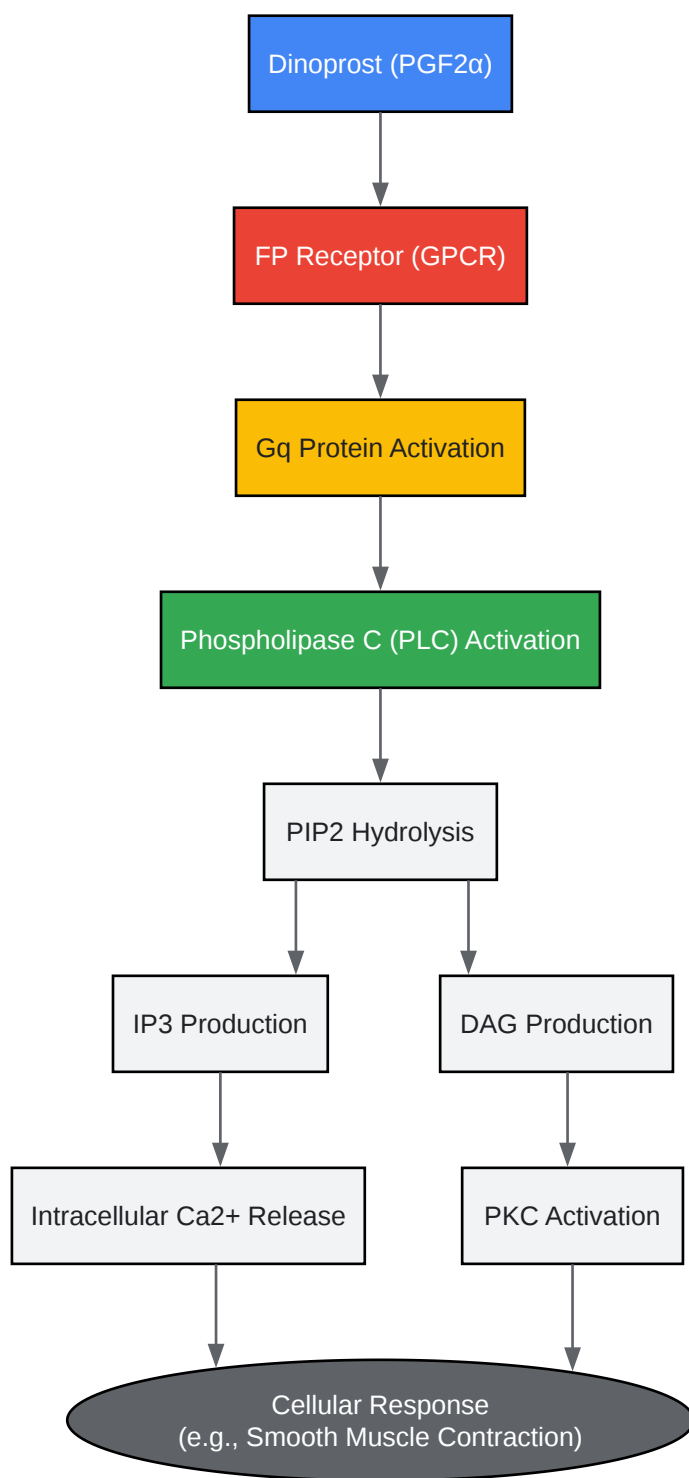
- Integrate the peak areas of the MRM transitions for both Dinoprost and **Dinoprost-d9**.
- Calculate the ratio of the peak area of Dinoprost to the peak area of **Dinoprost-d9**.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the Dinoprost standards.
- Determine the concentration of Dinoprost in the unknown samples by interpolating their peak area ratios on the calibration curve.

## Visualizations



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Caption: Experimental workflow for the quantification of Dinoprost using **Dinoprost-d9**.



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Caption: Simplified signaling pathway of Dinoprost (PGF2α).

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- To cite this document: BenchChem. [Commercial Sources and Availability of High-Purity Dinoprost-d9: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10766881#commercial-sources-and-availability-of-high-purity-dinoprost-d9]

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